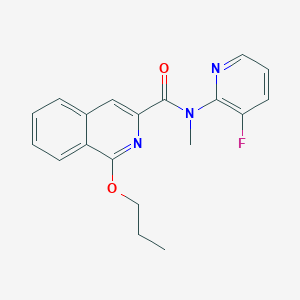
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide, also known as ML277, is a small molecule compound that has been studied extensively in scientific research. It is a potent and selective activator of the KATP channel, which is a protein complex that plays a crucial role in regulating insulin secretion in pancreatic beta cells.
作用機序
The KATP channel is a protein complex that consists of two subunits, the sulfonylurea receptor (SUR) and the inward rectifier potassium channel (Kir6.2). N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide binds to the SUR subunit of the KATP channel, which causes a conformational change that leads to the opening of the channel. This allows potassium ions to flow out of the cell, which depolarizes the cell membrane and leads to an increase in insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion in pancreatic beta cells, which leads to a decrease in blood glucose levels. It also has neuroprotective effects and has been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce the size of infarcts in animal models of ischemic stroke.
実験室実験の利点と制限
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide has several advantages for lab experiments. It is a potent and selective activator of the KATP channel, which makes it a valuable tool for studying the role of the channel in insulin secretion and other physiological processes. However, this compound also has some limitations. It is a small molecule compound, which means that it may have limited bioavailability and may not be suitable for oral administration. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide. One area of research is to investigate the potential therapeutic applications of this compound in treating diabetes and other diseases. Another area of research is to study the structure-activity relationship of this compound and to develop more potent and selective activators of the KATP channel. Additionally, research could be done to investigate the off-target effects of this compound and to develop strategies to minimize these effects. Overall, this compound is a promising compound that has the potential to lead to new treatments for diabetes and other diseases.
合成法
The synthesis of N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide involves a series of chemical reactions that start with the compound 2-bromo-3-fluoropyridine. This compound is reacted with N-methyl-1-propoxyisoquinoline-3-carboxylic acid to form the intermediate product, which is then treated with thionyl chloride to produce the final compound, this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications in treating diabetes. It has been shown to activate the KATP channel in pancreatic beta cells, which leads to an increase in insulin secretion. This makes this compound a promising drug candidate for the treatment of type 2 diabetes. Additionally, this compound has also been studied for its potential applications in treating other diseases such as epilepsy and ischemic stroke.
特性
IUPAC Name |
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-11-25-18-14-8-5-4-7-13(14)12-16(22-18)19(24)23(2)17-15(20)9-6-10-21-17/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFEWMEWZEDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=O)N(C)C3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
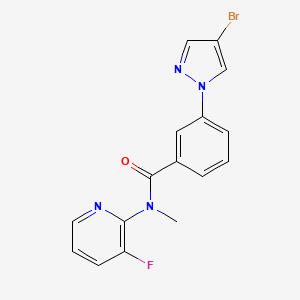
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
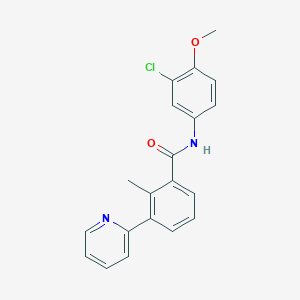
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
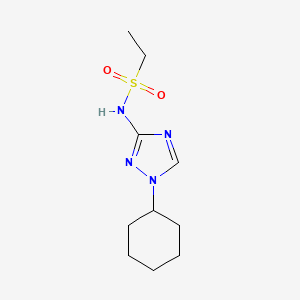
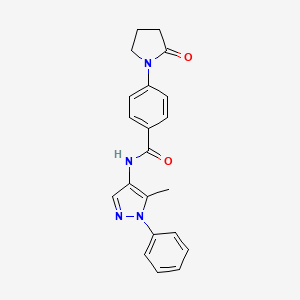
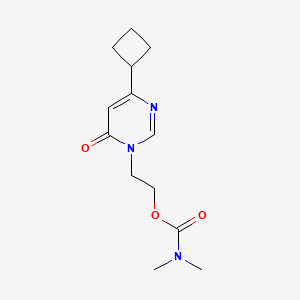
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-fluoro-2,3-dihydro-1,4-benzoxazine](/img/structure/B7663272.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine](/img/structure/B7663283.png)
